molecular formula C20H22N2O4 B4187356 1-acetyl-5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

1-acetyl-5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4187356
M. Wt: 354.4 g/mol
InChI Key: MYVIKFZGDFEPFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves several key steps, including condensation reactions and cyclization processes. For instance, compounds similar to the described chemical have been synthesized through methods involving elemental analyses, IR, 1H NMR, ESI-MS, and single-crystal X-ray diffraction, supported by density functional method (DFT) calculations for molecular geometry optimization (Şahin et al., 2011). These methods highlight the complexity and the precision required in synthesizing such compounds, ensuring the correct molecular structure is achieved.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through single-crystal X-ray diffraction, which provides precise information on the molecular and crystal structure. DFT studies, including molecular electrostatic potential maps and frontier molecular orbitals, offer insights into the electronic structure and reactivity of these compounds. For example, DFT calculations were used to compare experimental data with calculated geometries, vibrational frequencies, and chemical shift values, demonstrating the intricate details of the molecular structure (Umut Salgın Gökşen et al., 2013).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including regiospecific synthesis and transformations leading to different structural motifs. These reactions are often characterized by their specificity and the ability to yield complex structures with defined properties. For example, regiospecific synthesis has been detailed, emphasizing the precision in structural formation through spectroscopic techniques and single-crystal X-ray analysis (Isuru R. Kumarasinghe et al., 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and crystalline structure, are crucial for understanding their behavior in various conditions. Studies involving Hirshfeld surface analysis and DFT calculations provide valuable data on intermolecular interactions, stability, and solubility. For instance, novel pyrazole derivatives have been characterized for their thermal stability up to specific temperatures, with their crystal structures analyzed for intermolecular interactions (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity, electronic structure, and potential for forming various chemical bonds, are integral to their application. Spectroscopic methods, alongside computational studies, play a significant role in elucidating these properties. The analysis of NMR chemical shifts and vibrational frequencies aids in understanding the electronic environment and the potential chemical behavior of these compounds (G. Thirunarayanan & K. Sekar, 2016).

properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-18(16-9-6-10-19(25-3)20(16)26-4)12-17(21-22)14-7-5-8-15(11-14)24-2/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVIKFZGDFEPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,3-Dimethoxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 2
1-acetyl-5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-acetyl-5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-acetyl-5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-acetyl-5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 6
1-acetyl-5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

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